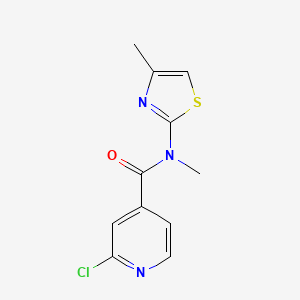![molecular formula C17H15N5O3 B2574670 ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate CAS No. 484039-70-5](/img/structure/B2574670.png)
ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia.
Coupling Reaction: The tetrazole derivative is then coupled with an appropriate benzamido compound under suitable conditions to form the desired product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or water, and temperatures ranging from room temperature to elevated temperatures depending on the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Material Science: Tetrazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor-ligand interactions due to its ability to mimic carboxylic acids.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions and enhance binding affinity to biological targets . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can be compared with other tetrazole-containing compounds, such as:
1H-Tetrazole: A simpler tetrazole derivative used in various chemical reactions and as a building block for more complex compounds.
5-Phenyltetrazole: Known for its high acidity and use in the synthesis of metal complexes.
1,2,3-Triazoles: Another class of nitrogen-rich heterocycles with similar biological activities but different structural properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a benzamido group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFFBFXFLWDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)



![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)


![3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2574603.png)
![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)
![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)
